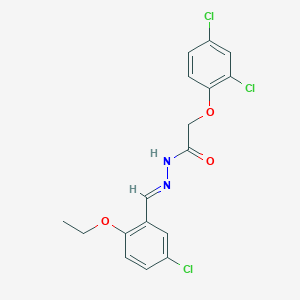![molecular formula C23H27ClN2O3S B298252 4-chloro-N-cyclohexyl-N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B298252.png)
4-chloro-N-cyclohexyl-N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N-cyclohexyl-N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]benzenesulfonamide, also known as SCH 23390, is a selective dopamine D1 receptor antagonist. It was first synthesized in 1982 by scientists at Schering-Plough Research Institute. Since then, it has been extensively studied for its potential applications in scientific research.
Mecanismo De Acción
4-chloro-N-cyclohexyl-N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]benzenesulfonamide 23390 acts as a competitive antagonist at dopamine D1 receptors, which are primarily located in the brain. By blocking the activity of these receptors, 4-chloro-N-cyclohexyl-N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]benzenesulfonamide 23390 can modulate the release of dopamine, a neurotransmitter that plays a key role in regulating mood, motivation, and reward.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-chloro-N-cyclohexyl-N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]benzenesulfonamide 23390 depend on the specific experimental conditions and the dose used. However, some general effects include:
- Decreased release of dopamine in the brain
- Reduction in locomotor activity and stereotypy
- Impaired learning and memory
- Attenuation of the rewarding effects of drugs of abuse
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-chloro-N-cyclohexyl-N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]benzenesulfonamide 23390 in lab experiments is its high selectivity for dopamine D1 receptors, which allows for precise manipulation of this receptor subtype. Additionally, 4-chloro-N-cyclohexyl-N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]benzenesulfonamide 23390 has a well-established pharmacological profile and has been extensively studied in both in vitro and in vivo models.
However, one limitation of using 4-chloro-N-cyclohexyl-N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]benzenesulfonamide 23390 is its relatively short half-life, which can make it difficult to maintain stable levels of the drug over long periods of time. Additionally, its effects may be influenced by factors such as age, sex, and genetic background, which can complicate interpretation of results.
Direcciones Futuras
There are several potential future directions for research on 4-chloro-N-cyclohexyl-N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]benzenesulfonamide 23390, including:
- Investigating the role of dopamine D1 receptors in specific brain regions and circuits
- Exploring the potential therapeutic applications of 4-chloro-N-cyclohexyl-N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]benzenesulfonamide 23390 in various neurological and psychiatric disorders
- Developing new compounds that target dopamine D1 receptors with greater selectivity and potency
- Examining the interactions between dopamine D1 receptors and other neurotransmitter systems, such as the glutamate and GABA systems.
Métodos De Síntesis
The synthesis of 4-chloro-N-cyclohexyl-N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]benzenesulfonamide 23390 involves several steps, starting with the reaction of 4-chlorobenzenesulfonyl chloride with cyclohexylamine to form N-cyclohexyl-4-chlorobenzenesulfonamide. This compound is then reacted with 3,4-dihydro-2(1H)-isoquinolinone in the presence of 2-oxoethyl trifluoromethanesulfonate to produce 4-chloro-N-cyclohexyl-N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]benzenesulfonamide 23390.
Aplicaciones Científicas De Investigación
4-chloro-N-cyclohexyl-N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]benzenesulfonamide 23390 is widely used in scientific research to study the role of dopamine D1 receptors in various physiological and pathological processes. It has been shown to be effective in the treatment of Parkinson's disease, schizophrenia, and drug addiction. Additionally, it has been used to investigate the role of dopamine D1 receptors in learning and memory, reward processing, and motivation.
Propiedades
Nombre del producto |
4-chloro-N-cyclohexyl-N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]benzenesulfonamide |
|---|---|
Fórmula molecular |
C23H27ClN2O3S |
Peso molecular |
447 g/mol |
Nombre IUPAC |
4-chloro-N-cyclohexyl-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]benzenesulfonamide |
InChI |
InChI=1S/C23H27ClN2O3S/c24-20-10-12-22(13-11-20)30(28,29)26(21-8-2-1-3-9-21)17-23(27)25-15-14-18-6-4-5-7-19(18)16-25/h4-7,10-13,21H,1-3,8-9,14-17H2 |
Clave InChI |
SWDRZHSAWZFAJX-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)N(CC(=O)N2CCC3=CC=CC=C3C2)S(=O)(=O)C4=CC=C(C=C4)Cl |
SMILES canónico |
C1CCC(CC1)N(CC(=O)N2CCC3=CC=CC=C3C2)S(=O)(=O)C4=CC=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-bromo-N'-[5-bromo-3-methoxy-2-(2-propynyloxy)benzylidene]benzohydrazide](/img/structure/B298170.png)
![Tert-butyl 2-[2-(allyloxy)-5-bromobenzylidene]hydrazinecarboxylate](/img/structure/B298172.png)
![Tert-butyl 2-[2-(cyanomethoxy)benzylidene]hydrazinecarboxylate](/img/structure/B298173.png)
![[(E)-[5-chloro-2-[(3-chlorophenyl)methoxy]phenyl]methylideneamino]thiourea](/img/structure/B298175.png)

![N'-[5-bromo-3-methoxy-2-(2-propynyloxy)benzylidene]benzohydrazide](/img/structure/B298180.png)
![4-[5-bromo-3-methoxy-2-(2-propynyloxy)benzylidene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B298181.png)
![2-[(5-{4-chloro-2-nitrophenyl}-2-furyl)methylene]-1H-indene-1,3(2H)-dione](/img/structure/B298182.png)
![methyl 4-{5-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-2-furyl}benzoate](/img/structure/B298183.png)
![2-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-1H-indene-1,3(2H)-dione](/img/structure/B298186.png)
![2-[(5-{4-nitro-2-methylphenyl}-2-furyl)methylene]-1H-indene-1,3(2H)-dione](/img/structure/B298188.png)
![2-[(2,5-dimethyl-1-{4-[(5-nitropyridin-2-yl)oxy]phenyl}-1H-pyrrol-3-yl)methylidene]-1H-indene-1,3(2H)-dione](/img/structure/B298189.png)
![2-{[1-(2,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B298190.png)
![4-{3-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}-3-methylbenzoic acid](/img/structure/B298191.png)